Almotriptan malate
Vue d'ensemble
Description
L'almotriptan est un médicament de la classe des triptans principalement utilisé pour le traitement des migraines. Il a été découvert et développé par Almirall et a été breveté en 1992, son autorisation de mise sur le marché ayant été accordée en 2000 . L'almotriptan est connu pour son efficacité élevée dans l'atténuation de la phase de céphalée aiguë des crises migraneuses, avec ou sans aura .
Mécanisme D'action
Target of Action
Almotriptan malate is a selective serotonin receptor agonist, specifically targeting the 5-HT1B/1D receptors . These receptors are primarily found in the cranial blood vessels and are involved in the contraction of smooth muscle .
Mode of Action
This compound interacts with its targets by binding with high affinity to the 5-HT1B/1D receptors . This binding leads to the constriction of blood vessels in the brain, which is a key mechanism in the relief of migraine symptoms . This compound also stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin (5-HT) pathway. By acting as an agonist at the 5-HT1B/1D receptors, this compound influences the vasoconstriction of cranial blood vessels . This action can help to alleviate the dilation of blood vessels, which is often associated with migraine headaches .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed orally, with a bioavailability of approximately 70% . It has a protein binding capacity of about 35%, and it is metabolized in the liver . The elimination half-life of this compound is around 3-4 hours . These properties impact the bioavailability of this compound, influencing how much of the drug reaches the systemic circulation and how long it remains active in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of cranial blood vessels and the inhibition of pain signal transmission to the brain . By binding to the 5-HT1B/1D receptors, this compound causes vasoconstriction, reducing the dilation of blood vessels that is commonly associated with migraines . Additionally, it inhibits the transmission of pain signals to the brain and prevents the release of substances that can cause migraine symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s onset of action. A study showed that an intranasal formulation of this compound resulted in a five-fold reduction in Tmax (time to reach maximum plasma concentration) and a seven-fold increase in bioavailability compared to the oral tablet formulation . This suggests that the intranasal route could provide a faster onset of action and enhanced bioavailability . .
Analyse Biochimique
Biochemical Properties
Almotriptan malate plays a crucial role in biochemical reactions by interacting with specific serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors . These receptors are G protein-coupled receptors that mediate vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This compound binds with high affinity to these receptors, leading to the inhibition of adenylate cyclase activity, which reduces cyclic AMP levels and subsequently decreases the release of neurotransmitters such as substance P and calcitonin gene-related peptide .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By activating the 5-HT1B and 5-HT1D receptors, this compound induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, reducing inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its high affinity binding to the 5-HT1B and 5-HT1D receptors . Upon binding, it induces conformational changes in the receptors, leading to the activation of G proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the release of neurotransmitters and neuropeptides. This compound also affects gene expression by modulating transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . Toxicity studies have shown that excessive doses can result in adverse effects such as myocardial infarction and ischemia .
Metabolic Pathways
This compound is metabolized primarily by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes facilitate the oxidation and subsequent elimination of the compound. The metabolic pathways of this compound involve the formation of inactive metabolites that are excreted via the urine . The compound’s metabolism can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target receptors in the brain . Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors . The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, may also affect its localization and function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'almotriptan peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la condensation amine-aldéhyde et l'acylation de Friedel-Crafts . Le processus comprend généralement les étapes suivantes :
Condensation amine-aldéhyde : Cette étape implique la réaction d'une amine avec un aldéhyde pour former une imine.
Acylation de Friedel-Crafts : L'imine est ensuite soumise à une acylation de Friedel-Crafts pour introduire le groupe sulfonyle.
Méthodes de production industrielle
La production industrielle de l'almotriptan implique l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Le processus comprend souvent des étapes de purification telles que la recristallisation et la chromatographie sur colonne pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
L'almotriptan subit diverses réactions chimiques, notamment :
Oxydation : L'almotriptan peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir les sulfoxydes en sulfures.
Substitution : Les réactions de substitution peuvent se produire sur le cycle indole ou sur le groupe sulfonyle.
Réactifs et conditions communs
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués de l'almotriptan .
Applications de la recherche scientifique
L'almotriptan a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des triptans et de leurs dérivés.
Biologie : Investigé pour ses effets sur les récepteurs de la sérotonine et son rôle dans la neurotransmission.
Mécanisme d'action
L'almotriptan exerce ses effets en se liant avec une forte affinité aux récepteurs de la sérotonine 5-HT1B et 5-HT1D . Cette liaison entraîne la vasoconstriction des vaisseaux sanguins crâniens, ce qui contribue à redistribuer le flux sanguin et à soulager les symptômes de la migraine. L'almotriptan inhibe également la libération de certaines substances naturelles qui provoquent la douleur, les nausées et d'autres symptômes associés aux migraines .
Applications De Recherche Scientifique
Almotriptan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of triptans and their derivatives.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Extensively studied for its efficacy in treating migraines and its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
Comparaison
L'almotriptan est unique parmi les triptans en raison de sa forte biodisponibilité et de son profil d'effets secondaires favorable . Il a une efficacité similaire à celle du sumatriptan, mais avec moins d'effets indésirables . De plus, les propriétés pharmacocinétiques de l'almotriptan, telles que sa demi-vie et son métabolisme, en font un choix privilégié pour de nombreux patients .
Activité Biologique
Almotriptan malate is a selective serotonin receptor agonist primarily used in the treatment of migraine. It acts predominantly on the 5-HT_1B and 5-HT_1D serotonin receptors, which play critical roles in the modulation of vascular tone and pain transmission associated with migraine attacks. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Almotriptan exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action not only alleviates headache pain but also addresses associated symptoms such as nausea and photophobia. The selectivity of almotriptan for these receptors is significantly higher compared to other serotonin receptor subtypes, such as 5-HT_1A and 5-HT_7, which are less relevant to its therapeutic effects .
Table 1: Pharmacological Profile of this compound
Parameter | Value |
---|---|
Receptor Affinity | 5-HT_1B/1D |
Bioavailability | ~70% |
T_max (h) | 1.5–2.0 |
Half-life (h) | 3–5 |
Volume of Distribution (L) | ~195 |
Metabolism | MAO-A, CYP3A4, CYP2D6 |
Elimination Route | Renal (75%) |
Pharmacokinetics
Almotriptan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 4 hours. The drug demonstrates a favorable bioavailability of approximately 70%, which is higher than many other triptans . Its half-life ranges from 3 to 5 hours, allowing for effective management of acute migraine attacks without prolonged systemic exposure.
The metabolism of almotriptan occurs primarily through oxidative pathways involving monoamine oxidase A and cytochrome P450 enzymes. The renal excretion accounts for about 75% of the drug's elimination, with a significant portion excreted unchanged in urine .
Clinical Efficacy
Several clinical studies have substantiated the efficacy of almotriptan in treating migraines. A notable randomized controlled trial compared almotriptan (12.5 mg) with sumatriptan (50 mg) and found that almotriptan provided comparable efficacy with a lower incidence of adverse effects . In women experiencing menstrually related migraines, almotriptan was significantly more effective than placebo, demonstrating consistent efficacy across multiple attacks .
Case Study: Efficacy in Menstrually Related Migraine
In a study involving women with menstrually related migraines (MRM), almotriptan was found to be significantly more effective than placebo. Patients reported reduced headache intensity and lower rates of nausea compared to those receiving placebo treatment. The results indicated that approximately 56.2% of patients were pain-free at two hours post-administration .
Safety Profile
The safety profile of almotriptan is generally favorable. In clinical trials, the overall incidence of adverse events was reported at approximately 11%, which is comparable to placebo levels . Common side effects include dizziness and fatigue; however, serious cardiovascular events were rare.
Adverse Events Comparison Table
Adverse Event | Almotriptan (%) | Sumatriptan (%) |
---|---|---|
Dizziness | 4 | 6 |
Fatigue | 3 | 4 |
Nausea | 2 | 3 |
Propriétés
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044289 | |
Record name | Almotriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.21e-01 g/L | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. | |
Record name | Almotriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154323-57-6, 181183-52-8 | |
Record name | Almotriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almotriptan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almotriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Almotriptan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Almotriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALMOTRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.